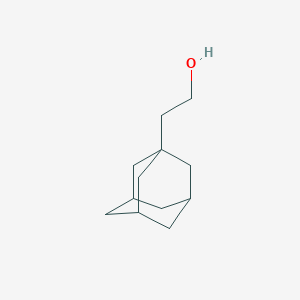
1-Adamantaneethanol
説明
1-Adamantaneethanol, also known as 1-Adamantanemethanol, acts as a guest molecule and forms β-cyclodextrin complexes . It reacts with 3,4,5,6-tetrafluorophthalonitrile to yield 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile .
Synthesis Analysis
1-Adamantaneethanol has been used in the synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride, poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene), and adamantine-containing phthalocyanines .
Molecular Structure Analysis
The molecular formula of 1-Adamantaneethanol is C12H20O . The molecular weight is 180.29 g/mol .
Chemical Reactions Analysis
1-Adamantaneethanol has been observed to react with 3,4,5,6-tetrafluorophthalonitrile to yield 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile . It has also been used in the synthesis of various compounds, as mentioned above .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Adamantaneethanol include a molecular weight of 166.26 g/mol . It has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity.
科学的研究の応用
Medicine: Immunological Research
1-Adamantaneethanol has been identified as a hapten, which influences peptide binding by MHC II . This property is significant in immunological research, particularly in the study of immune responses and vaccine development.
Materials Science: Synthesis of Advanced Materials
In materials science, 1-Adamantaneethanol is utilized in the synthesis of various advanced materials. For instance, it has been used to create poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene) and adamantine-containing phthalocyanines, which are important in the development of new polymers and electronic materials .
Environmental Science: Non-Combustible Solids
Due to its classification as a non-combustible solid, 1-Adamantaneethanol is of interest in environmental science. It can be involved in the synthesis of compounds that contribute to safer and more sustainable material processing .
Analytical Chemistry: Spectroscopy and Chromatography
1-Adamantaneethanol’s unique structure makes it a valuable compound in analytical chemistry, particularly in spectroscopy and chromatography, where it can serve as a standard or reference compound for the calibration of analytical instruments .
Pharmacology: Antiviral and Antimicrobial Research
The adamantane derivatives, including those synthesized from 1-Adamantaneethanol, are known for their antiviral and antimicrobial properties. These compounds are widely studied for their potential therapeutic applications .
Organic Synthesis: Alkylation of Aromatic Compounds
1-Adamantaneethanol is used in organic synthesis, particularly in the alkylation of aromatic compounds. This process is crucial for creating building blocks for further chemical synthesis, leading to the production of various organic molecules with potential applications in different industries .
作用機序
Target of Action
1-Adamantaneethanol is a complex organic compound with the molecular formula C12H20O . .
Mode of Action
It has been used in the synthesis of various compounds, indicating that it may interact with other molecules to form new structures .
Biochemical Pathways
It has been used in the synthesis of various compounds, suggesting that it may play a role in certain chemical reactions .
Result of Action
It has been used in the synthesis of various compounds, suggesting that it may have some effect at the molecular level .
特性
IUPAC Name |
2-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211465 | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantaneethanol | |
CAS RN |
6240-11-5, 71411-98-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-adamantaneethanol modify the properties of phthalocyanines?
A1: The research demonstrates that reacting 1-adamantaneethanol with 3,4,5,6-tetrafluorophthalonitrile yields 3,4,5,6-tetra-(1-adamantylethoxy)phthalonitrile []. This compound can be further used to synthesize magnesium, nickel, and metal-free phthalocyanines. The bulky adamantane groups introduced by 1-adamantaneethanol lead to significant steric hindrance in the resulting phthalocyanines. This steric effect causes interesting red shifts in their UV–vis spectra, indicating altered electronic properties compared to less hindered phthalocyanines []. This highlights the potential of using 1-adamantaneethanol as a building block for tuning the optical properties of phthalocyanines for various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






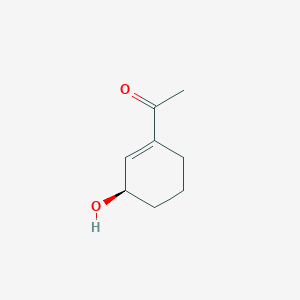

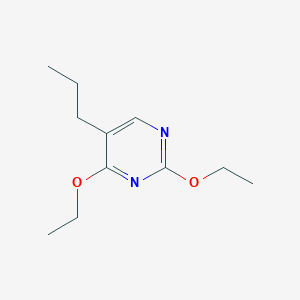
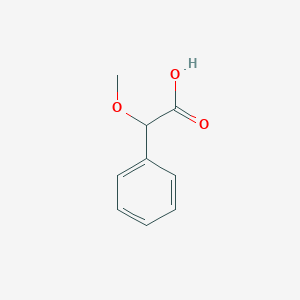

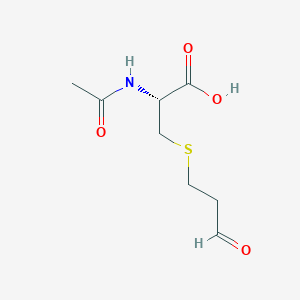
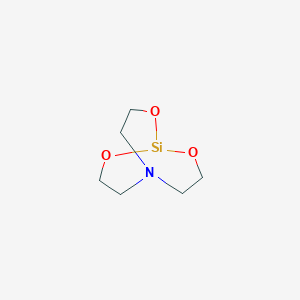

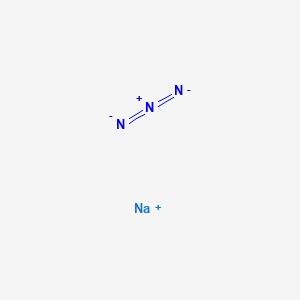
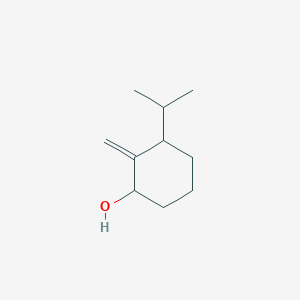
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)